6-(1,3-Benzodioxol-5-yl)-3-(5-chloro-2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-(2H-1,3-BENZODIOXOL-5-YL)-3-(5-CHLORO-2-METHOXYPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a complex organic compound that belongs to the class of triazolothiadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2H-1,3-BENZODIOXOL-5-YL)-3-(5-CHLORO-2-METHOXYPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves multi-step reactions starting from readily available precursors. Common synthetic routes may include:
Cyclization Reactions: Formation of the triazolothiadiazole core through cyclization of appropriate hydrazine derivatives with thiocarbonyl compounds.
Substitution Reactions: Introduction of the benzodioxole and chloromethoxyphenyl groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions could target the triazolothiadiazole ring or the chloromethoxyphenyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in coordination chemistry for catalysis.
Material Science: Potential use in the development of novel materials with specific electronic properties.
Biology and Medicine
Pharmacology: Investigation of its potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Biochemistry: Study of its interactions with biological macromolecules like proteins and nucleic acids.
Industry
Agriculture: Possible use as a pesticide or herbicide.
Environmental Science: Application in the detection and removal of pollutants.
Mechanism of Action
The mechanism of action of 6-(2H-1,3-BENZODIOXOL-5-YL)-3-(5-CHLORO-2-METHOXYPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Triazolothiadiazoles: Compounds with similar core structures but different substituents.
Benzodioxoles: Compounds with the benzodioxole moiety but different attached groups.
Chloromethoxyphenyl Derivatives: Compounds with the chloromethoxyphenyl group but different core structures.
Uniqueness
The uniqueness of 6-(2H-1,3-BENZODIOXOL-5-YL)-3-(5-CHLORO-2-METHOXYPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C17H11ClN4O3S |
---|---|
Molecular Weight |
386.8 g/mol |
IUPAC Name |
6-(1,3-benzodioxol-5-yl)-3-(5-chloro-2-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H11ClN4O3S/c1-23-12-5-3-10(18)7-11(12)15-19-20-17-22(15)21-16(26-17)9-2-4-13-14(6-9)25-8-24-13/h2-7H,8H2,1H3 |
InChI Key |
MCQUFGSOSNXLBB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=NN=C3N2N=C(S3)C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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